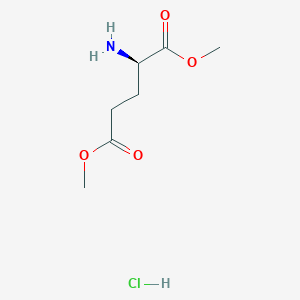

Dimethyl D-glutamate hydrochloride

Descripción

Propiedades

IUPAC Name |

dimethyl (2R)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUPLHQOVIUESQ-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601044887 | |

| Record name | Dimethyl D-glutamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27025-25-8 | |

| Record name | D-Glutamic acid, 1,5-dimethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27025-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl D-glutamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027025258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl D-glutamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl (2R)-2-aminopentanedioate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL D-GLUTAMATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JDM33EYGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Mechanism of Action: A Technical Guide to Dimethyl D-glutamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl D-glutamate hydrochloride is a derivative of D-glutamic acid, an enantiomer of the primary excitatory neurotransmitter, L-glutamic acid. In neuroscience research, it is primarily utilized as a cell-permeant prodrug, designed to facilitate the entry of D-glutamate into cells. Once it has traversed the cell membrane, it is presumed to be hydrolyzed by intracellular esterases to release its active component, D-glutamate. The principal mechanism of action of D-glutamate is centered on its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the hypothesized mechanism of action, supported by available data and relevant experimental protocols.

Proposed Mechanism of Action: A Two-Step Process

The mechanism of action for this compound can be conceptualized as a sequential, two-step process: intracellular conversion to D-glutamate followed by agonistic activity at the NMDA receptor.

Step 1: Cellular Uptake and Enzymatic Hydrolysis

This compound is designed for enhanced membrane permeability compared to its parent compound, D-glutamic acid. The esterification of the carboxyl groups neutralizes their negative charge at physiological pH, thereby increasing the lipophilicity of the molecule and facilitating its passage across the lipid bilayer of the cell membrane.

Once inside the cell, it is hypothesized that ubiquitous intracellular esterase enzymes cleave the two methyl ester groups. This hydrolysis reaction yields the active molecule, D-glutamate, and two molecules of methanol (B129727) as byproducts.

Caption: Proposed cellular uptake and activation of this compound.

Step 2: Agonist at the NMDA Receptor

The active compound, D-glutamate, exerts its effects by acting as an agonist at the NMDA receptor. The NMDA receptor is a heterotetrameric ligand-gated ion channel typically composed of two GluN1 subunits and two GluN2 subunits.[1] For the channel to open, two distinct events must occur:

-

Co-agonist Binding: The co-agonist binding site on the GluN1 subunits must be occupied, typically by glycine (B1666218) or D-serine.[1][2]

-

Glutamate Binding: The primary agonist binding site on the GluN2 subunits must be bound by a glutamate agonist.[1]

Evidence from studies on the closely related molecule, D-aspartate, which shows a high affinity for the NMDA receptor, strongly suggests that D-glutamate acts as an agonist at the glutamate-binding site on the GluN2 subunit, mimicking the action of the endogenous neurotransmitter L-glutamate.[3]

Upon binding of both the co-agonist and D-glutamate, and concurrent depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg²⁺) block, the NMDA receptor channel opens.[2] This allows the influx of cations, most notably Calcium (Ca²⁺), into the neuron. This influx of Ca²⁺ acts as a critical second messenger, triggering a cascade of downstream signaling events that are fundamental to synaptic plasticity.

// Nodes "D_Glutamate" [label="D-Glutamate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Co_Agonist" [label="Glycine / D-Serine\n(Co-agonist)", fillcolor="#FBBC05", fontcolor="#202124"]; "NMDAR" [label="NMDA Receptor\n(GluN1/GluN2)", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Depolarization" [label="Membrane\nDepolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; "Mg_Unblock" [label="Mg²⁺ Block\nRelieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Channel_Opening" [label="Channel\nOpening", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ca_Influx" [label="Ca²⁺ Influx", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Signaling_Cascade" [label="Downstream\nSignaling Cascades\n(e.g., CaMKII, CREB)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Synaptic_Plasticity" [label="Synaptic Plasticity\n(LTP/LTD)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges "D_Glutamate" -> "NMDAR" [label="Binds to\nGluN2 Subunit", color="#202124"]; "Co_Agonist" -> "NMDAR" [label="Binds to\nGluN1 Subunit", color="#202124"]; "Depolarization" -> "Mg_Unblock" [color="#202124"]; "NMDAR" -> "Channel_Opening" [label="Requires\nCo-activation", style=dashed, color="#202124"]; "Mg_Unblock" -> "Channel_Opening" [style=dashed, color="#202124"]; "Channel_Opening" -> "Ca_Influx" [color="#202124"]; "Ca_Influx" -> "Signaling_Cascade" [color="#202124"]; "Signaling_Cascade" -> "Synaptic_Plasticity" [color="#202124"]; }

Caption: Signaling pathway of D-glutamate at the NMDA receptor.

Quantitative Data

A thorough review of the available scientific literature did not yield specific binding affinity (Kᵢ, Kₐ) or functional potency (EC₅₀, IC₅₀) data for this compound or its active form, D-glutamate, at the NMDA receptor. However, for comparative purposes, the following table summarizes reported EC₅₀ values for the endogenous agonist L-glutamate and other NMDA receptor agonists at different GluN2 subunit-containing receptors. The potency of agonists is known to be influenced by the specific GluN2 subunit present in the receptor complex.[4][5][6]

| Agonist | Receptor Subunit Composition | EC₅₀ (µM) | Reference(s) |

| L-Glutamate | GluN1/GluN2A | ~4 | [6] |

| L-Glutamate | GluN1/GluN2B | ~2 | [6] |

| L-Glutamate | GluN1/GluN2C | ~1 | [6] |

| L-Glutamate | GluN1/GluN2D | ~0.4 | [6] |

| L-Glutamate | Native (Hippocampal Neurons) | 2.3 | [7] |

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of NMDA receptor agonists. While not specific to this compound, these methodologies are standard in the field and can be adapted for its study.

Protocol 1: In Vitro Enzymatic Hydrolysis Assay (Hypothetical Adaptation)

This protocol is adapted from methods for measuring glutaminase (B10826351) activity and can be used to confirm the conversion of Dimethyl D-glutamate to D-glutamate by cellular extracts.[8]

Objective: To determine if cell lysates can hydrolyze Dimethyl D-glutamate to D-glutamate.

Materials:

-

This compound

-

Cell culture of choice (e.g., HEK293 cells, primary neurons)

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 1 mM EDTA, pH 8.0)

-

Glutamate Dehydrogenase (GDH)

-

Acetylpyridine adenine (B156593) dinucleotide (APAD)

-

UV-Visible Spectrophotometer

-

Incubator

Procedure:

-

Cell Lysate Preparation: Harvest cells and prepare a cell lysate using the appropriate lysis buffer and sonication or freeze-thaw cycles. Centrifuge to pellet cell debris and collect the supernatant.

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate, a known concentration of this compound, and the reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by boiling the samples for 4-5 minutes, followed by immediate freezing.

-

Glutamate Quantification:

-

Thaw the samples.

-

Add a coupling reaction mixture containing GDH and APAD.

-

Incubate at 310 K for 60 minutes.

-

Measure the concentration of the product, APADH, by reading the absorbance at 363 nm.

-

The amount of APADH produced is stoichiometric to the amount of glutamate generated in the initial hydrolysis reaction.

-

-

Data Analysis: Plot the concentration of D-glutamate produced over time to determine the rate of hydrolysis.

// Nodes "Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Lysate" [label="Prepare Cell Lysate", fillcolor="#FBBC05", fontcolor="#202124"]; "Setup_Reaction" [label="Set up Hydrolysis Reaction\n(Lysate + Dimethyl D-glutamate)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate" [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; "Quench" [label="Quench Reaction\n(Boil & Freeze)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Quantify" [label="Quantify Glutamate\n(GDH/APAD Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze" [label="Analyze Data\n(Rate of Hydrolysis)", fillcolor="#202124", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges "Start" -> "Prepare_Lysate" [color="#202124"]; "Prepare_Lysate" -> "Setup_Reaction" [color="#202124"]; "Setup_Reaction" -> "Incubate" [color="#202124"]; "Incubate" -> "Quench" [color="#202124"]; "Quench" -> "Quantify" [color="#202124"]; "Quantify" -> "Analyze" [color="#202124"]; "Analyze" -> "End" [color="#202124"]; }

Caption: Workflow for the in vitro hydrolysis of Dimethyl D-glutamate.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording NMDA receptor-mediated currents in response to an agonist.[9][10]

Objective: To measure the electrophysiological response of cells expressing NMDA receptors to the application of D-glutamate.

Materials:

-

Transfected cells (e.g., HEK293 or tsA201) expressing specific GluN1 and GluN2 subunits, or primary neurons.

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).

-

Borosilicate glass capillaries for pipette pulling.

-

External solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine. pH adjusted to 7.2 with NaOH.[9]

-

Internal pipette solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES. pH adjusted to 7.2 with CsOH.[9]

-

Agonist solution: External solution containing the desired concentration of D-glutamate.

-

Fast perfusion system for rapid agonist application.

Procedure:

-

Cell Preparation: Plate transfected cells or cultured neurons on coverslips suitable for recording.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Obtaining a Whole-Cell Recording:

-

Position the pipette near a target cell and apply positive pressure.

-

Form a giga-ohm seal between the pipette tip and the cell membrane.

-

Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

Using a fast-perfusion system, apply the agonist solution (containing D-glutamate) for a brief, controlled duration (e.g., 5-10 ms) to mimic synaptic release.

-

Record the resulting inward current, which represents the flow of ions through the activated NMDA receptors.

-

-

Dose-Response Analysis:

-

Repeat the agonist application with a range of D-glutamate concentrations.

-

Measure the peak amplitude of the current at each concentration.

-

Plot the peak current amplitude against the agonist concentration and fit the data with a Hill equation to determine the EC₅₀.

-

Conclusion

References

- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. Comparison of L-[3H]glutamate, D-[3H]aspartate, DL-[3H]AP5 and [3H]NMDA as ligands for NMDA receptors in crude postsynaptic densities from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation [frontiersin.org]

- 9. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of Dimethyl D-glutamate Hydrochloride in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl D-glutamate hydrochloride is a synthetic, cell-permeant derivative of the non-proteinogenic amino acid D-glutamate. Its ability to cross the cell membrane and subsequently be hydrolyzed by intracellular esterases to release D-glutamate makes it a valuable tool for investigating the metabolic and signaling roles of this D-amino acid. This technical guide provides a comprehensive overview of the cellular metabolism of this compound, focusing on its intracellular conversion, enzymatic degradation, and its impact on key cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction

D-amino acids, once considered unnatural, are now recognized as important signaling molecules in mammals, particularly in the central nervous system. D-glutamate, the D-enantiomer of the primary excitatory neurotransmitter L-glutamate, has been shown to modulate neuronal activity, primarily through its interaction with N-methyl-D-aspartate (NMDA) receptors. The study of D-glutamate's function in cellular metabolism has been hampered by its poor cell permeability. This compound overcomes this limitation, serving as a pro-drug that efficiently delivers D-glutamate into the intracellular environment.

Cellular Uptake and Metabolism

The metabolic journey of this compound within a cell begins with its passive diffusion across the plasma membrane, facilitated by its ester groups which increase its lipophilicity. Once inside the cell, it undergoes a two-step metabolic conversion.

Intracellular Hydrolysis

The methyl esters of dimethyl D-glutamate are rapidly cleaved by ubiquitous intracellular carboxylesterases, releasing free D-glutamate and two molecules of methanol (B129727). This hydrolysis is a critical activation step, as the charged carboxyl groups of D-glutamate prevent it from readily diffusing back out of the cell.

Enzymatic Degradation of D-Glutamate

The primary enzyme responsible for the catabolism of D-glutamate in mammalian cells is D-aspartate oxidase (DDO) (EC 1.4.3.1), a flavin-dependent enzyme. DDO catalyzes the oxidative deamination of D-glutamate to α-ketoglutarate, a key intermediate in the Krebs cycle. This reaction also produces ammonia (B1221849) and hydrogen peroxide.[1] It is important to note that D-amino acid oxidase (DAAO), which metabolizes many other D-amino acids, shows negligible activity towards acidic D-amino acids like D-glutamate.

The overall metabolic pathway is depicted below:

Quantitative Data

The following table summarizes key quantitative data related to the cellular metabolism of this compound and the enzymatic activity of D-aspartate oxidase.

| Parameter | Value | Organism/System | Reference |

| D-Aspartate Oxidase (DDO) Kinetics with D-Glutamate | |||

| kcat | 11.3 s⁻¹ | Human | [2] |

| Solubility of this compound | |||

| In DMSO | 100 mg/mL (472.50 mM) | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's role in cellular metabolism.

Preparation of this compound Stock Solution

For cell culture experiments, a stock solution of this compound is typically prepared in a sterile solvent.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

-

Dissolve the powder in cell culture grade DMSO to a final concentration of 100 mg/mL (472.50 mM).[3] Gentle warming and vortexing may be required to fully dissolve the compound.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

In Vitro Esterase Activity Assay

This protocol can be used to confirm the intracellular hydrolysis of this compound by cellular esterases. It is a general spectrophotometric assay using a model substrate, p-nitrophenyl acetate (B1210297), which releases a colored product upon hydrolysis.

Materials:

-

Cell lysate (prepared by sonication or detergent lysis)

-

p-Nitrophenyl acetate (p-NPA)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a working solution of p-NPA in the potassium phosphate buffer.

-

Add a known amount of cell lysate protein to each well of the 96-well plate.

-

Initiate the reaction by adding the p-NPA working solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) using a microplate reader.

-

The rate of increase in absorbance is proportional to the esterase activity in the cell lysate.

-

A standard curve using known concentrations of p-nitrophenol can be used to quantify the amount of product formed.

Quantification of Intracellular Metabolites by LC-MS/MS

This protocol outlines a general approach for the extraction and analysis of intracellular metabolites, including dimethyl D-glutamate, D-glutamate, and α-ketoglutarate, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells treated with this compound

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge

-

LC-MS/MS system

Procedure:

-

Cell Harvesting and Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to the culture dish.

-

Scrape the cells from the dish and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tube vigorously and incubate on ice for 15 minutes to allow for complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the intracellular metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using an LC-MS/MS system equipped with a suitable column for separating polar compounds (e.g., a HILIC column).

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify dimethyl D-glutamate, D-glutamate, and α-ketoglutarate based on their precursor and product ion masses.

-

Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.

-

Construct standard curves for each analyte to determine their concentrations in the cell extracts.

-

Conclusion

This compound is a powerful tool for elucidating the roles of D-glutamate in cellular metabolism and signaling. By understanding its uptake, intracellular conversion, and subsequent enzymatic degradation, researchers can design and interpret experiments to probe the downstream effects of D-glutamate on various cellular processes. The provided protocols and quantitative data serve as a foundation for further investigations into the intriguing biology of this D-amino acid. Future research should focus on determining the Michaelis-Menten constant (Km) of D-aspartate oxidase for D-glutamate to provide a more complete kinetic profile of its degradation and to develop more refined analytical methods for the simultaneous quantification of dimethyl D-glutamate and its metabolites.

References

A Technical Guide to the Physicochemical Properties of Dimethyl D-glutamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl D-glutamate hydrochloride is the hydrochloride salt of the dimethyl ester of D-glutamic acid, a non-essential amino acid. As a cell-permeant derivative of glutamic acid, it serves as a valuable research tool for investigating cellular processes involving glutamate (B1630785), particularly in the fields of neurobiology and metabolic disease.[1] Its ability to be transported into cells and subsequently hydrolyzed to release D-glutamate makes it an effective compound for studying glutamate-mediated signaling pathways and metabolic functions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and insights into its relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

General Properties

This table outlines the primary identifiers and molecular characteristics of the compound.

| Property | Value | Reference(s) |

| CAS Number | 27025-25-8 | [2] |

| Molecular Formula | C₇H₁₄ClNO₄ | [2] |

| Molecular Weight | 211.64 g/mol | [2] |

| IUPAC Name | dimethyl (2R)-2-aminopentanedioate;hydrochloride | [2] |

| Synonyms | D-Glutamic acid dimethyl ester hydrochloride, H-D-Glu(OMe)-OMe·HCl | [3] |

| Purity | >98.0% | [3] |

Physical and Optical Properties

The physical state, melting point, and optical activity are key indicators of the compound's purity and identity.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 91 °C | |

| Specific Optical Rotation | -24.0° to -28.0° (c=2, in Methanol) | [3] |

Solubility Profile

Solubility in various solvents is critical for the preparation of stock solutions and experimental media. Data is presented for the closely related DL-isomer, which is expected to have a similar solubility profile.

| Solvent | Solubility (approx.) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [4][5] |

| Ethanol | ~5 mg/mL | [4][5] |

| Methanol (B129727) | Soluble | |

| Water | Soluble | |

| PBS (pH 7.2) | ~10 mg/mL | [4][5] |

Note: Aqueous solutions are not recommended for storage for more than one day.[4]

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

| Parameter | Recommendation | Reference(s) |

| Storage Temperature | Room temperature (Recommended <15°C, in a cool, dark place) | |

| Conditions to Avoid | Hygroscopic; store under an inert gas (e.g., Argon or Nitrogen) | [1] |

| Long-term Stability | Stable for ≥ 4 years when stored at -20°C | [4] |

Experimental Protocols

This section details representative methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for measuring the melting range of a solid compound using a digital melting point apparatus.[6][7][8]

-

Sample Preparation : Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading : Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the open end of the tube into the sample pile.[9]

-

Sample Compaction : Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[9][10]

-

Apparatus Setup : Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional) : If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to determine a rough melting range.[10] Allow the apparatus to cool.

-

Accurate Determination : Using a fresh sample, heat the block rapidly to about 20 °C below the expected melting point.[9]

-

Measurement : Decrease the heating rate to approximately 1-2 °C per minute.

-

Data Recording : Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Specific Optical Rotation Measurement (Polarimetry)

This protocol outlines the measurement of specific rotation, a characteristic property of chiral molecules.[11][12][13][14]

-

Solution Preparation : Accurately weigh approximately 0.4 g of this compound. Dissolve it in methanol to make a final volume of exactly 20 mL. This creates a solution with a concentration (c) of 0.02 g/mL.

-

Instrument Calibration : Calibrate the polarimeter using a blank solvent (methanol).

-

Sample Loading : Rinse and fill the polarimeter sample tube (path length, l = 1.0 dm) with the prepared solution, ensuring no air bubbles are present.

-

Measurement : Place the sample tube in the polarimeter and measure the observed optical rotation (α) at a controlled temperature (e.g., 20°C) using the sodium D-line (589 nm).

-

Calculation : Calculate the specific rotation [α] using the formula: [α] = α / (l × c) Where:

-

[α] is the specific rotation in degrees.

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

Purity Determination by Argentometric Titration (Mohr's Method)

This method determines the purity of the hydrochloride salt by titrating the chloride ions with a standardized silver nitrate (B79036) solution.[15][16][17][18]

-

Standard Solution : Prepare a standardized 0.1 M silver nitrate (AgNO₃) solution.

-

Sample Preparation : Accurately weigh a sample of this compound and dissolve it in distilled water to a known volume.

-

Titration Setup : Pipette a precise volume (e.g., 25 mL) of the sample solution into a conical flask. Add 1 mL of 5% potassium chromate (B82759) (K₂CrO₄) solution as an indicator.

-

Titration : Titrate the sample solution with the standardized AgNO₃ solution while constantly swirling the flask. The white precipitate of silver chloride (AgCl) will form.

-

Endpoint Detection : The endpoint is reached upon the first appearance of a permanent, faint reddish-brown color, which indicates the formation of silver chromate (Ag₂CrO₄) after all chloride ions have precipitated.[15]

-

Calculation : Use the volume and molarity of the AgNO₃ solution to calculate the moles of chloride in the sample, and subsequently determine the purity of the this compound.

Purity and Enantiomeric Excess by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical and enantiomeric purity of amino acid esters.[19][20][21][22][23]

-

System : An HPLC system equipped with a UV or fluorescence detector.

-

Chiral Stationary Phase : A polysaccharide-derived chiral column (e.g., amylose (B160209) or cellulose (B213188) phenylcarbamate-based) is required for enantiomeric separation.

-

Mobile Phase : A typical mobile phase consists of a mixture of hexane (B92381) and an alcohol like 2-propanol, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape.

-

Sample Preparation : Dissolve the sample in the mobile phase. Derivatization with a chromophore like N-fluorenylmethoxycarbonyl (FMOC) or o-phthalaldehyde (B127526) (OPA) may be necessary to enhance detection.[20][21]

-

Analysis : Inject the prepared sample into the HPLC system.

-

Data Interpretation : The retention time of the major peak is compared to a reference standard to confirm identity. The area of the primary peak relative to the total area of all peaks determines chemical purity. For enantiomeric purity, the peak area of the D-enantiomer is compared to that of the L-enantiomer.

Synthesis and Analysis Workflow

The synthesis of this compound is typically achieved via Fischer esterification of D-glutamic acid.

General Synthesis Workflow

The following diagram illustrates a common laboratory-scale synthesis of dimethyl glutamate hydrochloride from the corresponding amino acid. The reaction uses methanol as both a solvent and reactant, with thionyl chloride serving to generate HCl in situ, which catalyzes the esterification.[24][25][26][27]

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Dimethyl glutamate esters are valuable tools because they can cross the cell membrane, where intracellular esterases convert them into glutamate. This allows for the study of intracellular glutamate's role in various cellular processes.

Role in Insulin (B600854) Secretion

In pancreatic β-cells, intracellular glutamate, generated from glucose metabolism, acts as a crucial amplifying signal for insulin secretion, particularly in response to incretins like GLP-1.[28][29][30][31] Dimethyl glutamate can be used experimentally to bypass upstream metabolic steps and directly increase intracellular glutamate levels, potentiating glucose-stimulated insulin secretion (GSIS).[32]

The diagram below illustrates the simplified pathway where an increase in intracellular glutamate contributes to insulin exocytosis.

Caption: Role of Dimethyl D-glutamate HCl in amplifying insulin secretion.

Interaction with Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[33][34][35][36][37] While the L-enantiomer is the primary endogenous ligand, D-amino acids can also interact with these receptors, often as antagonists or partial agonists. This compound can be used in research to probe the stereospecificity of glutamate receptor binding sites and their downstream signaling cascades.

The following diagram provides a high-level overview of the two main types of glutamate receptor signaling pathways.

Caption: Overview of Glutamate Receptor Signaling Pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C7H14ClNO4 | CID 12917567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 27025-25-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. egyankosh.ac.in [egyankosh.ac.in]

- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 17. Argentometric titration | PPTX [slideshare.net]

- 18. Argentometric titration - Georganics [georganics.sk]

- 19. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 20. researchgate.net [researchgate.net]

- 21. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 22. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 23. agilent.com [agilent.com]

- 24. CN109516925B - A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester - Google Patents [patents.google.com]

- 25. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 26. reddit.com [reddit.com]

- 27. echemi.com [echemi.com]

- 28. β‐Cell glutamate signaling: Its role in incretin‐induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Glutamate pathways of the beta-cell and the control of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Glutamate as intracellular and extracellular signals in pancreatic islet functions [jstage.jst.go.jp]

- 31. Glutamate is an essential mediator in glutamine‐amplified insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Delineation of glutamate pathways and secretory responses in pancreatic islets with β-cell–specific abrogation of the glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 35. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 36. ijbs.com [ijbs.com]

- 37. creative-diagnostics.com [creative-diagnostics.com]

Dimethyl D-glutamate Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Key Glutamic Acid Derivative in Biomedical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl D-glutamate hydrochloride, a cell-permeant derivative of the non-essential amino acid D-glutamic acid, has emerged as a valuable tool in biomedical research. Its ability to cross cell membranes and be intracellularly converted to D-glutamate allows for the targeted investigation of glutamate-dependent signaling pathways. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key applications in studying insulin (B600854) secretion and neuronal signaling. Detailed experimental protocols and visual representations of relevant biological pathways are presented to facilitate its effective use in a laboratory setting.

Introduction

Glutamic acid, the most abundant excitatory neurotransmitter in the vertebrate central nervous system, plays a pivotal role in a vast array of physiological processes.[1] Its involvement extends from synaptic plasticity, learning, and memory to metabolic regulation. The study of glutamate's function is often hampered by its limited ability to penetrate the cell membrane. This compound, a synthetically modified version of D-glutamic acid, overcomes this limitation. The esterification of the carboxyl groups enhances its lipophilicity, enabling it to act as a cell-permeable precursor to intracellular D-glutamate. This property has made it an indispensable compound for researchers investigating the intracellular roles of glutamate (B1630785) in various cell types, most notably in pancreatic β-cells and neurons.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27025-25-8 | [2][3] |

| Molecular Formula | C₇H₁₄ClNO₄ | [2][3] |

| Molecular Weight | 211.64 g/mol | [2] |

| Appearance | White to off-white solid/crystal | [3] |

| Purity | >98.0% | [3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 154 °C | [4] |

| Boiling Point | 224.3 °C at 760 mmHg | [4] |

| Flash Point | 76.7 °C | [4] |

Table 3: Solubility of this compound

| Solvent | Solubility | Source(s) |

| DMSO | 10 mg/mL | [2] |

| Ethanol | 5 mg/mL | [2] |

| Dimethyl formamide (B127407) (DMF) | 15 mg/mL | [2] |

| PBS (pH 7.2) | 10 mg/mL | [2] |

| Water | Slightly soluble | [4] |

Table 4: Storage and Stability

| Condition | Recommendation | Source(s) |

| Short-term Storage | 4°C, under nitrogen, away from moisture | [5] |

| Long-term Storage (in solvent) | -80°C (up to 6 months); -20°C (up to 1 month) | [5] |

| Solid Form Stability | ≥4 years at -20°C | [2] |

Synthesis Protocol

Materials:

-

D-glutamic acid

-

Methanol (B129727) (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Methyl tert-butyl ether (MTBE)

-

Nitrogen gas

-

Reaction flask with reflux condenser and stirrer

-

Heating mantle

-

Apparatus for distillation under reduced pressure

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry four-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser connected to a gas absorption trap (e.g., containing aqueous sodium hydroxide), add methanol.

-

Addition of Reactants: To the stirring methanol, add D-glutamic acid. Subsequently, carefully and slowly add thionyl chloride to the mixture. The addition of thionyl chloride is exothermic and should be done with caution, preferably at a controlled temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain this temperature with continuous stirring for several hours (e.g., 7 hours) to ensure the completion of the esterification.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Purge the system with nitrogen gas to remove any residual hydrogen chloride gas.

-

Remove the excess thionyl chloride and methanol by distillation under reduced pressure.

-

To the resulting residue, add methyl tert-butyl ether and stir to form a slurry (pulping).

-

-

Isolation and Purification:

-

Collect the solid product by filtration.

-

Wash the solid with a small amount of cold methyl tert-butyl ether.

-

Dry the product under vacuum to obtain this compound as a white solid.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

This compound is a valuable tool for studying cellular processes where the intracellular concentration of glutamate is a key factor. Below are detailed protocols for its application in two major research areas: insulin secretion from pancreatic islets and the assessment of neuroactivity.

Investigating the Effect on Insulin Secretion from Isolated Pancreatic Islets

This protocol outlines the steps to assess the impact of this compound on glucose-stimulated insulin secretion (GSIS) in isolated pancreatic islets.[5][6]

Materials:

-

Isolated pancreatic islets (from mouse, rat, or human)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)

-

Glucose solutions of varying concentrations (e.g., 2.8 mM and 16.7 mM)

-

This compound stock solution

-

24-well plates

-

Incubator (37°C, 5% CO₂)

-

Insulin immunoassay kit (e.g., ELISA or RIA)

-

Acid-alcohol solution for insulin extraction

Procedure:

-

Islet Preparation:

-

Isolate pancreatic islets using a standard collagenase digestion method.

-

Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

-

-

Pre-incubation:

-

Hand-pick islets of similar size and place them in a petri dish containing KRB buffer with 2.8 mM glucose.

-

Transfer batches of islets (e.g., 10 islets per well in triplicate) into a 24-well plate containing 1 mL of KRB with 2.8 mM glucose.

-

Pre-incubate the islets for 30-60 minutes at 37°C in a 5% CO₂ incubator to allow them to equilibrate and establish a basal insulin secretion rate.

-

-

Static Incubation:

-

Carefully remove the pre-incubation buffer.

-

Add 1 mL of fresh KRB buffer containing:

-

Basal glucose (2.8 mM) as a negative control.

-

Stimulatory glucose (16.7 mM) as a positive control.

-

Stimulatory glucose (16.7 mM) + varying concentrations of this compound.

-

Basal glucose (2.8 mM) + varying concentrations of this compound to test for direct effects.

-

-

Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection:

-

After incubation, gently collect the supernatant (the KRB buffer containing secreted insulin) from each well and store it at -20°C for later analysis.

-

-

Insulin Content Measurement:

-

To normalize the secreted insulin to the total insulin content, add acid-alcohol to the remaining islets in the wells to extract the intracellular insulin.

-

Sonicate or vortex the plate to lyse the cells and release the insulin.

-

Centrifuge the plate and collect the supernatant containing the intracellular insulin.

-

-

Insulin Quantification:

-

Measure the insulin concentration in both the secreted samples and the content samples using an appropriate insulin immunoassay kit.

-

-

Data Analysis:

-

Express the secreted insulin as a percentage of the total insulin content (secreted + intracellular) for each well.

-

Compare the insulin secretion under different conditions to determine the effect of this compound.

-

Assessment of Neuroactivity

This protocol provides a general framework for assessing the neuroactive properties of this compound, for example, by measuring its effect on glutamate release from nerve terminals.[7]

Materials:

-

Brain tissue slices (e.g., from rat cortex or hippocampus)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound stock solution

-

High potassium (K⁺) aCSF for depolarization

-

Microelectrode array (MEA) system capable of detecting glutamate or a system for collecting and analyzing perfusate (e.g., HPLC).

-

Slicing apparatus (e.g., vibratome)

-

Perfusion system

Procedure:

-

Brain Slice Preparation:

-

Anesthetize and decapitate the animal according to approved ethical protocols.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Experimental Setup:

-

Transfer a brain slice to the recording chamber of the MEA system or a perfusion chamber.

-

Continuously perfuse the slice with oxygenated aCSF at a constant flow rate.

-

-

Baseline Measurement:

-

Record the baseline glutamate levels for a stable period (e.g., 10-20 minutes).

-

-

Application of this compound:

-

Switch the perfusion solution to aCSF containing the desired concentration of this compound.

-

Record any changes in the baseline glutamate levels.

-

-

Stimulated Glutamate Release:

-

To assess the effect on evoked glutamate release, switch the perfusion to a high K⁺ aCSF solution for a short period (e.g., 1-2 minutes) to depolarize the nerve terminals and induce glutamate release.

-

Measure the peak and duration of the glutamate release in the absence (control) and presence of this compound.

-

-

Data Analysis:

-

Quantify the changes in baseline and evoked glutamate release in the presence of the compound compared to the control conditions.

-

Statistical analysis should be performed to determine the significance of any observed effects.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by increasing the intracellular concentration of D-glutamate. This can modulate various signaling pathways. Below are diagrams illustrating two key pathways influenced by glutamate.

Glutamate Signaling in Pancreatic β-Cell Insulin Secretion

Intracellular glutamate plays a crucial role as an amplifying signal in glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[8][9]

Caption: Glutamate's role in amplifying insulin secretion in pancreatic β-cells.

The Glutamatergic Synapse

In the central nervous system, glutamate is the primary excitatory neurotransmitter. The following diagram illustrates the key components and processes at a glutamatergic synapse.[4][10]

Caption: Overview of the glutamatergic synapse and glutamate-glutamine cycle.

Conclusion

This compound is a powerful research tool that enables the specific investigation of intracellular glutamate-mediated processes. Its cell-permeant nature allows for the circumvention of limitations associated with the direct application of glutamate. The detailed protocols and pathway diagrams provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of metabolic regulation, neurobiology, and beyond. As our understanding of the multifaceted roles of glutamate continues to expand, the utility of this compound in elucidating these complex biological systems is set to grow.

References

- 1. Glutamate is an essential mediator in glutamine‐amplified insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Static insulin secretion analysis of isolated islets [protocols.io]

- 6. Isolated islets in diabetes research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glutamate as intracellular and extracellular signals in pancreatic islet functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β‐Cell glutamate signaling: Its role in incretin‐induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sysy.com [sysy.com]

Navigating the Cellular Maze: A Technical Guide to the Cell Permeability of Dimethyl D-glutamate Hydrochloride

For Immediate Release

Dimethyl D-glutamate hydrochloride is recognized as a cell-permeant derivative of D-glutamic acid, a property that makes it a valuable tool in various research contexts.[1][2] Its ability to cross cell membranes is attributed to the esterification of the carboxyl groups of glutamic acid, which increases its lipophilicity and potential for passive diffusion. Furthermore, its structural similarity to natural L-glutamate suggests the possibility of interaction with amino acid transport systems.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its permeability. Key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₄ | [3] |

| Molecular Weight | 211.64 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO and water (slightly) | [2] |

Theoretical Permeability and Transport Mechanisms

The cell permeability of this compound is likely governed by a combination of passive diffusion and carrier-mediated transport. The increased lipophilicity due to the methyl esters would theoretically enhance its ability to traverse the lipid bilayer of cell membranes via passive diffusion.

Moreover, the endogenous amino acid L-glutamate is actively transported across biological barriers like the blood-brain barrier (BBB) by a family of Na⁺-dependent glutamate (B1630785) cotransporters known as Excitatory Amino Acid Transporters (EAATs).[5][6][7] These transporters are responsible for maintaining the low extracellular glutamate concentration in the central nervous system.[5][6][7] It is plausible that this compound, as a glutamate analog, may be a substrate for these or other amino acid transporters.

Figure 1: Putative transporter-mediated uptake of this compound.

Experimental Protocols for Permeability Assessment

To definitively determine the cell permeability of this compound, standardized in vitro assays such as the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are recommended.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium.[8][9] When cultured on semi-permeable supports, these cells differentiate to form a monolayer with tight junctions, mimicking the barrier properties of the intestine.[8] This assay can assess both passive diffusion and active transport processes.

Detailed Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[8] The culture medium is typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or mannitol.[10]

-

Permeability Assay:

-

The transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is added to both the apical (AP) and basolateral (BL) chambers, and the cells are equilibrated.

-

The test compound, this compound, is added to the donor chamber (either AP for absorption or BL for efflux).

-

Samples are collected from the receiver chamber at various time points.

-

The concentration of the compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of permeation of the drug across the cells.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the drug in the donor chamber.

-

Figure 2: General workflow for a Caco-2 permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that specifically measures passive transcellular permeability.[11][12][13] It utilizes a synthetic membrane impregnated with a lipid solution to mimic the lipid barrier of the cell membrane. This high-throughput assay is useful for screening compounds in early drug discovery.[11]

Detailed Methodology:

-

Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane).[13]

-

Assay Setup:

-

The acceptor plate is filled with buffer.

-

The test compound, this compound, dissolved in buffer is added to the donor plate.

-

The donor plate is placed on top of the acceptor plate, creating a "sandwich".

-

-

Incubation: The plate sandwich is incubated for a specified period (typically 4-18 hours) at room temperature to allow for compound diffusion.[14][15]

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined, often by UV-Vis spectroscopy or LC-MS/MS.

-

Data Analysis: The effective permeability (Pe) is calculated. The formula is similar to that used for the Caco-2 assay, but takes into account the volumes of the donor and acceptor wells.

Figure 3: General workflow for a PAMPA experiment.

Conclusion

While specific quantitative data on the cell permeability of this compound remains to be published, this guide outlines the theoretical basis and established experimental methodologies for its determination. The compound's physicochemical properties suggest a propensity for passive diffusion, while its structural similarity to glutamate indicates a potential for interaction with amino acid transporters. The Caco-2 and PAMPA assays provide robust and complementary approaches for elucidating the precise mechanisms and quantitative parameters of its cell permeability, which is essential for its continued application in research and drug development. Further experimental investigation is warranted to generate the specific permeability data for this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cas 13515-99-6,DIMETHYL DL-GLUTAMATE HYDROCHLORIDE | lookchem [lookchem.com]

- 3. This compound | C7H14ClNO4 | CID 12917567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The blood-brain barrier and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] The blood-brain barrier and glutamate. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 9. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PAMPA | Evotec [evotec.com]

- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Neuroactive Properties of Dimethyl D-glutamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature predominantly investigates the neuroactive properties of the racemic mixture, Dimethyl DL-glutamate hydrochloride (also referred to as glutamic acid dimethyl ester or GDME). Specific data on the isolated D-enantiomer, Dimethyl D-glutamate hydrochloride, is scarce. This guide summarizes the known neuroactive properties of the racemic mixture and provides a framework for the potential investigation of the D-enantiomer.

Executive Summary

This compound is the hydrochloride salt of the dimethyl ester of D-glutamic acid. As a cell-permeant derivative of glutamic acid, it is structurally poised to interact with the glutamatergic system. Studies on the racemic mixture, Dimethyl DL-glutamate hydrochloride, have identified it as an antagonist of glutamate-mediated neurosignaling. Specifically, it has been shown to antagonize the excitatory effects of glutamate (B1630785) and aspartate in the hippocampus. This technical guide provides a comprehensive overview of the known neuroactive properties, relevant experimental protocols, and potential signaling pathways associated with this class of compounds. Due to the limited data on the D-enantiomer, this document also outlines general methodologies for the characterization of glutamate receptor antagonists.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₄ | [1] |

| Molecular Weight | 211.64 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | |

| Purity | ≥98.0% | |

| Melting Point | 154 °C | |

| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly), Water (Slightly) | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Neuropharmacology and Mechanism of Action

The primary neuroactive property attributed to glutamic acid dimethyl ester (GDME) is its antagonism of excitatory amino acid neurotransmission.

Glutamate Receptor Antagonism

Early electrophysiological studies demonstrated that the racemic mixture, Dimethyl DL-glutamate hydrochloride (GDME), antagonizes the excitatory actions of microiontophoretically applied glutamate and aspartate on hippocampal pyramidal cells[2]. This suggests that GDME acts as a competitive or non-competitive antagonist at glutamate receptors. However, the specific subtypes of glutamate receptors (i.e., NMDA, AMPA, kainate) antagonized by GDME have not been definitively characterized in the available literature.

Stereospecificity

The specific neuroactive profile of this compound remains largely uninvestigated. D-amino acids are known to have specific roles in the central nervous system, with D-serine being a notable co-agonist at the glycine (B1666218) site of the NMDA receptor. It is plausible that this compound may exhibit stereospecific interactions with glutamate receptors, potentially at the glutamate binding site or allosteric sites. However, without direct experimental evidence, this remains speculative.

Key Experiments and Methodologies

The following sections detail experimental protocols that have been used to characterize the neuroactive properties of glutamate antagonists and could be applied to this compound.

In Vivo Electrophysiology in Rat Hippocampus

This protocol is based on the methodology described by Segal (1976) for studying the effects of glutamate antagonists on hippocampal neuron activity.

Objective: To assess the antagonist effect of this compound on glutamate-induced neuronal excitation and on synaptically evoked field potentials in the rat hippocampus.

Materials:

-

Male rats (anesthetized with urethane)

-

Stereotaxic apparatus

-

Multi-barreled micropipettes for microiontophoresis

-

Recording microelectrodes

-

Stimulating electrodes

-

Amplifiers and recording equipment

-

Solutions:

-

L-glutamate (for iontophoresis)

-

L-aspartate (for iontophoresis)

-

This compound (for iontophoresis and parenteral administration)

-

Saline (vehicle control)

-

Procedure:

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Surgically expose the skull and drill small holes for the placement of recording, stimulating, and iontophoretic electrodes in the hippocampus (e.g., CA1 region).

-

Lower a multi-barreled micropipette for iontophoresis into the target region. One barrel should contain L-glutamate or L-aspartate, another the test compound (this compound), and a third for balancing current.

-

Position a recording electrode nearby to monitor the firing of a single neuron.

-

Eject L-glutamate or L-aspartate from the micropipette to induce neuronal firing and establish a baseline response.

-

During continuous or repeated application of the excitatory amino acid, eject this compound from another barrel and observe any reduction in the neuron's firing rate.

-

For studying effects on synaptic transmission, place a stimulating electrode in an afferent pathway to the hippocampus (e.g., the commissural path).

-

Record field potentials in the CA1 region evoked by stimulation of the afferent pathway.

-

Administer this compound parenterally (e.g., intravenously) and observe changes in the amplitude of the evoked field potentials.

Expected Outcome: If this compound is a glutamate antagonist, it should reduce or block the excitatory effects of applied glutamate/aspartate and may also reduce the size of synaptically evoked responses mediated by glutamate.

Below is a Graphviz diagram illustrating the workflow for this experimental protocol.

Radioligand Binding Assay for Glutamate Receptors

This is a general protocol for determining the binding affinity of a test compound to glutamate receptors. Specific conditions would need to be optimized for this compound.

Objective: To determine the inhibitory constant (Ki) of this compound for various glutamate receptor subtypes (NMDA, AMPA, kainate) using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from brain tissue or cells expressing the specific glutamate receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site, [³H]AMPA for the AMPA receptor, [³H]kainate for the kainate receptor).

-

This compound at various concentrations.

-

Non-labeled specific ligand for determining non-specific binding (e.g., L-glutamate).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate the cell membranes with the radioligand at a concentration near its Kd.

-

To different wells, add the various concentrations of this compound or the unlabeled specific ligand (for total displacement). A set of wells should receive only the buffer to determine total binding.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

The following diagram outlines the general workflow for a radioligand binding assay.

Signaling Pathways

As a glutamate receptor antagonist, Dimethyl DL-glutamate hydrochloride would be expected to inhibit the downstream signaling cascades normally activated by glutamate. The specific pathways affected would depend on the receptor subtype(s) it antagonizes.

NMDA Receptor Signaling

Antagonism of the NMDA receptor would primarily prevent the influx of Ca²⁺ into the postsynaptic neuron. This would inhibit the activation of numerous Ca²⁺-dependent signaling molecules, including:

-

Calmodulin (CaM) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII)

-

Protein Kinase C (PKC)

-

Nitric oxide synthase (nNOS), leading to reduced nitric oxide (NO) production

-

Various transcription factors, such as CREB (cAMP response element-binding protein)

The diagram below illustrates the canonical NMDA receptor signaling pathway and the point of inhibition by an antagonist.

AMPA and Kainate Receptor Signaling

Antagonism of AMPA and kainate receptors would primarily block the influx of Na⁺, thereby preventing depolarization of the postsynaptic membrane. This would indirectly inhibit the activation of voltage-gated calcium channels and the removal of the Mg²⁺ block from NMDA receptors.

Future Research Directions

The neuroactive properties of this compound are a promising but underexplored area of research. Key future research directions should include:

-

Stereospecific Analysis: A direct comparison of the antagonist potency of the D- and L-enantiomers of glutamic acid dimethyl ester at all major ionotropic and metabotropic glutamate receptor subtypes is crucial.

-

NMDA Receptor Glycine Site Activity: Given its D-amino acid structure, investigating potential modulatory effects at the NMDA receptor glycine site is warranted.

-

Quantitative Pharmacological Characterization: Determination of IC50 and Ki values at recombinant human glutamate receptor subtypes to build a comprehensive pharmacological profile.

-

In Vivo Behavioral Studies: Assessment of the effects of this compound in animal models of neurological and psychiatric disorders where glutamatergic dysfunction is implicated.

-

Pharmacokinetic Profiling: Evaluation of the blood-brain barrier permeability and pharmacokinetic properties of this compound to determine its suitability for in vivo studies.

Conclusion

While the available evidence points to Dimethyl DL-glutamate hydrochloride being a glutamate receptor antagonist, there is a clear and significant gap in the scientific literature regarding the specific neuroactive properties of the D-enantiomer. The methodologies and conceptual frameworks presented in this guide offer a roadmap for the detailed characterization of this compound, which may reveal a unique pharmacological profile with potential therapeutic implications for a range of central nervous system disorders. Further research is essential to unlock the full potential of this compound.

References

Intracellular Conversion of Dimethyl D-glutamate Hydrochloride to D-glutamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for studying the intracellular conversion of Dimethyl D-glutamate hydrochloride to its active form, D-glutamate. While direct literature on this specific compound is sparse, this document synthesizes information from related glutamate (B1630785) ester prodrugs and D-amino acid metabolism to present a robust scientific framework for its investigation.

Introduction

This compound is a derivative of D-glutamate, an enantiomer of the more common L-glutamate. As a diester, it is expected to exhibit increased lipophilicity and membrane permeability compared to its parent molecule, D-glutamate. This characteristic allows it to function as a prodrug, facilitating entry into the cell where it can be subsequently converted to D-glutamate by intracellular enzymes. This guide outlines the presumed metabolic pathway, experimental protocols to quantify this conversion, and methods for data presentation.

Proposed Intracellular Conversion Pathway

The primary mechanism for the intracellular conversion of Dimethyl D-glutamate is anticipated to be enzymatic hydrolysis mediated by non-specific intracellular esterases, such as carboxylesterases. These enzymes are abundant in the cytoplasm of various cell types and are known to hydrolyze ester bonds, releasing the parent carboxylic acid and corresponding alcohols.

The conversion is expected to proceed in a two-step manner:

-

Step 1: One of the methyl ester groups is hydrolyzed to yield monomethyl D-glutamate.

-

Step 2: The second methyl ester group is hydrolyzed to yield D-glutamate.

The hydrochloride salt form of the compound dissociates in aqueous solution and is not expected to interfere with the enzymatic conversion process.

Caption: Proposed intracellular conversion of Dimethyl D-glutamate.

Experimental Protocols

To investigate and quantify the intracellular conversion of Dimethyl D-glutamate, a series of in vitro experiments using cell cultures are recommended. The following protocols provide a general framework that can be adapted to specific cell types and experimental questions.

Cell Culture and Treatment

-

Cell Seeding: Plate the cells of interest (e.g., neuronal cells, astrocytes, or a cell line expressing relevant transporters) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Allow cells to adhere and reach a desired confluency (typically 70-80%).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a serum-free culture medium to the final desired concentrations (e.g., 1, 10, 100 µM).

-

Treatment: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Replace with the medium containing this compound. Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a humidified incubator.

Sample Preparation for Analysis

-

Cell Lysis: At each time point, aspirate the treatment medium.

-

Washing: Quickly wash the cells twice with ice-cold PBS to remove any extracellular compound.

-

Extraction: Add a suitable extraction solvent (e.g., 80% methanol) to the cells and incubate on ice for 20 minutes to precipitate proteins and extract metabolites.

-

Collection: Scrape the cells and collect the cell lysate into microcentrifuge tubes.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Sample Collection: Carefully collect the supernatant, which contains the intracellular metabolites, for analysis.

Analytical Quantification

The concentrations of Dimethyl D-glutamate, monomethyl D-glutamate, and D-glutamate in the cell extracts can be quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Chromatographic Separation: Use a suitable HPLC column (e.g., a C18 column) to separate the compounds of interest. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is a common starting point.

-

Mass Spectrometry Detection: Employ a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and product ions for each analyte.

-

Quantification: Generate standard curves for each analyte using known concentrations to quantify the amounts present in the cell extracts.

Caption: Workflow for quantifying intracellular conversion.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Time-Course of Intracellular Concentrations

This table presents the intracellular concentrations of Dimethyl D-glutamate and its metabolites over time following treatment with a single concentration of the parent compound.

| Time (minutes) | [Dimethyl D-glutamate] (µM) | [Monomethyl D-glutamate] (µM) | [D-glutamate] (µM) |

| 0 | 0.0 | 0.0 | Baseline |

| 15 | 8.5 | 1.2 | 0.8 |

| 30 | 5.2 | 3.8 | 2.5 |

| 60 | 1.8 | 6.5 | 5.1 |

| 120 | 0.4 | 4.1 | 8.9 |

| Note: The data presented in this table is illustrative and serves as an example of how to present experimental results. |

Dose-Response of D-glutamate Formation

This table shows the intracellular concentration of D-glutamate after a fixed incubation time with varying concentrations of this compound.

| Initial [Dimethyl D-glutamate HCl] (µM) | Intracellular [D-glutamate] at 60 min (µM) |

| 1 | 0.5 |

| 10 | 5.1 |

| 100 | 45.8 |

| Note: The data presented in this table is illustrative and serves as an example of how to present experimental results. |

Enzyme Kinetics (Illustrative)

If the involvement of a specific esterase is being investigated using purified enzymes, Michaelis-Menten kinetics can be determined.

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |